molecular formula C38H41NO17S B132110 Phenyl tacgal-sglu CAS No. 148705-04-8

Phenyl tacgal-sglu

Cat. No. B132110
M. Wt: 815.8 g/mol
InChI Key: MKHUYWRGPWAYHK-HTHPTONZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl tacgal-sglu, also known as PTSG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a modified version of the natural sugar molecule, lactose, and has been synthesized for its unique properties.

Scientific Research Applications

Phenyl tacgal-sglu has been used in various scientific research applications, including the study of protein-carbohydrate interactions. It has been found to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This property of Phenyl tacgal-sglu has been utilized in the study of lectin-glycan interactions, which play important roles in many biological processes.

Mechanism Of Action

The mechanism of action of Phenyl tacgal-sglu involves its binding to lectins. Lectins recognize and bind to specific carbohydrate structures on the surface of cells, and this interaction can trigger various cellular responses. Phenyl tacgal-sglu binds to lectins in a similar manner, and this binding can be used to study the specific interactions between lectins and carbohydrates.

Biochemical And Physiological Effects

Phenyl tacgal-sglu has been found to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it a useful tool for studying lectin-glycan interactions without the risk of interfering with other cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using Phenyl tacgal-sglu in lab experiments include its specificity for lectins and its non-toxic nature. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of Phenyl tacgal-sglu in scientific research. One potential application is in the study of lectin-glycan interactions in cancer cells. Lectins are known to play important roles in cancer cell adhesion and metastasis, and Phenyl tacgal-sglu could be used to study these interactions in more detail. Another potential application is in the development of new drugs that target lectins. Phenyl tacgal-sglu could be used as a starting point for the development of new compounds that could be used to treat diseases that involve lectin-glycan interactions.
Conclusion:
In conclusion, Phenyl tacgal-sglu is a synthetic compound that has potential applications in scientific research. Its specificity for lectins and non-toxic nature make it a useful tool for studying lectin-glycan interactions. While there are limitations to its use, there are also several future directions for its application in scientific research.

Synthesis Methods

Phenyl tacgal-sglu is synthesized through a multi-step process that involves the modification of lactose. The first step involves the protection of the hydroxyl groups of lactose to prevent unwanted reactions. The protected lactose is then reacted with phenyl isothiocyanate and triethylamine to form the Phenyl tacgal-sglu molecule. The final step involves the deprotection of the hydroxyl groups to obtain the final product.

properties

CAS RN

148705-04-8

Product Name

Phenyl tacgal-sglu

Molecular Formula

C38H41NO17S

Molecular Weight

815.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1

InChI Key

MKHUYWRGPWAYHK-HTHPTONZSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C

synonyms

phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside
phenyl TAcGal-SGlu

Origin of Product

United States

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